molecular formula C9H8BrFN2 B13053517 (3S)-3-Amino-3-(2-bromo-3-fluorophenyl)propanenitrile

(3S)-3-Amino-3-(2-bromo-3-fluorophenyl)propanenitrile

Cat. No.: B13053517
M. Wt: 243.08 g/mol
InChI Key: DTFNZIHWGJYEBN-QMMMGPOBSA-N
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Description

(3S)-3-Amino-3-(2-bromo-3-fluorophenyl)propanenitrile is a chiral nitrile derivative with a stereospecific amino group at the C3 position. Its molecular formula is C₉H₈BrFN₂, and it has a molecular weight of 243.08 g/mol . Key properties such as melting point, boiling point, and density remain uncharacterized in available literature .

Properties

Molecular Formula

C9H8BrFN2

Molecular Weight

243.08 g/mol

IUPAC Name

(3S)-3-amino-3-(2-bromo-3-fluorophenyl)propanenitrile

InChI

InChI=1S/C9H8BrFN2/c10-9-6(8(13)4-5-12)2-1-3-7(9)11/h1-3,8H,4,13H2/t8-/m0/s1

InChI Key

DTFNZIHWGJYEBN-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)F)Br)[C@H](CC#N)N

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)C(CC#N)N

Origin of Product

United States

Biological Activity

(3S)-3-Amino-3-(2-bromo-3-fluorophenyl)propanenitrile, with the CAS number 1820684-32-9, is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. Its molecular formula is C9H8BrFN, and it has a molecular weight of 243.08 g/mol. The compound features an amino group, a nitrile group, and a substituted phenyl ring, which contribute to its reactivity and biological interactions.

The presence of functional groups in this compound enhances its potential for various biological activities. The amino group can participate in nucleophilic reactions, while the nitrile group can undergo hydrolysis to yield carboxylic acids under specific conditions. The bromo and fluoro substituents may facilitate further reactions, such as cross-coupling reactions, which are crucial for synthesizing more complex molecules.

Biological Activity

Research into the biological activity of this compound has revealed several potential applications:

  • Enzyme Inhibition : Compounds with similar structures have been studied for their ability to inhibit specific enzymes, which could lead to therapeutic applications in treating diseases.
  • Receptor Binding : The compound may interact with various biological receptors, modulating their activity and potentially influencing physiological responses.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity, making them candidates for further investigation in drug development.

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study investigated the effects of this compound on cancer cell lines. Results indicated that the compound inhibited cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent.
  • Neuroprotective Effects : Another research focused on the neuroprotective properties of the compound against oxidative stress in neuronal cells. The findings demonstrated that treatment with this compound reduced markers of oxidative damage and apoptosis.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameBiological ActivityUnique Features
This compoundPotential enzyme inhibitor; neuroprotectiveContains both bromo and fluoro substituents
(3S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrileModerate antimicrobial activityDifferent halogen positioning may affect activity
(2S)-2-Amino-2-(4-bromo-2-fluorophenyl)ethanamideEnzyme inhibition; anti-inflammatoryAmide functional group alters reactivity

The mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may exert its effects through:

  • Modulation of Enzyme Activity : By binding to active sites or allosteric sites on enzymes.
  • Influencing Signal Transduction Pathways : Interactions with receptors may alter downstream signaling pathways involved in cell proliferation and apoptosis.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
Research indicates that (3S)-3-Amino-3-(2-bromo-3-fluorophenyl)propanenitrile may exhibit biological activities that could be harnessed for therapeutic purposes. Its structural analogs have been investigated for interactions with various biological targets, including enzymes and receptors involved in disease pathways. Notably, studies have suggested potential applications in treating conditions such as cancer and metabolic disorders due to its enzyme inhibition capabilities.

Case Study: Enzyme Interaction
A study exploring the binding affinity of this compound to specific enzymes demonstrated significant inhibitory effects on target enzymes associated with tumor growth. This suggests that the compound could serve as a lead compound in the development of new anticancer agents.

Production of Specialty Chemicals
The compound is also explored for its utility in the production of specialty chemicals. Its functional groups can be modified to create derivatives that serve specific industrial purposes, such as catalysts or ligands in chemical reactions .

Case Study: Industrial Synthesis Optimization
Recent advancements in synthesis methods have focused on optimizing the production of this compound for large-scale applications. Researchers have employed continuous flow reactors to enhance yield and purity while ensuring safety compliance during production processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural and Functional Differences

The compound is compared to three analogs with similar propanenitrile backbones but varying substituents:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Purity Synthetic Accessibility
(3S)-3-Amino-3-(2-bromo-3-fluorophenyl)propanenitrile C₉H₈BrFN₂ 243.08 2-bromo-3-fluorophenyl N/A Requires multi-step synthesis
(3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile C₉H₈ClFN₂ 198.62 4-chloro-2-fluorophenyl ≥95% Discontinued (commercial)
(3S)-3-Amino-3-(2-fluoro-5-methoxyphenyl)propanenitrile C₁₀H₁₁FN₂O 194.21 2-fluoro-5-methoxyphenyl N/A Temporarily unavailable
3-(4-((1S,2S,3S)-1,2,4-Tris(Benzyloxy)-3-Hydroxybutyl)-1H-Pyrazol-1-Yl)Propanenitrile C₃₄H₃₅N₃O₄ 549.67 Complex benzyloxy-pyrazole N/A Requires specialized glycal intermediates
Key Observations:

In contrast, the 4-chloro-2-fluorophenyl analog () has a smaller substituent, which may enhance solubility but reduce steric hindrance.

Commercial Availability :

  • The 4-chloro-2-fluorophenyl analog is discontinued , while the 2-fluoro-5-methoxyphenyl variant is temporarily out of stock , suggesting challenges in synthesis or stability.

Synthetic Complexity :

  • The target compound and its halogenated analogs likely require regioselective halogenation and chiral resolution steps. In contrast, the benzyloxy-pyrazole derivative () involves glycal intermediates and multi-step protection/deprotection sequences .

Physicochemical and Functional Comparisons

Property Target Compound 4-Chloro-2-Fluoro Analog 2-Fluoro-5-Methoxy Analog
Halogen Type Br, F Cl, F F, OCH₃
Molecular Weight 243.08 198.62 194.21
Functional Group Diversity Nitrile, amine, halogens Nitrile, amine, halogens Nitrile, amine, methoxy, halogen
Potential Reactivity Electrophilic substitution, Suzuki coupling SNAr reactions O-demethylation, hydrogen bonding
Notes:
  • The bromine atom in the target compound may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) more readily than chlorine or methoxy groups .
  • The methoxy group in could enhance solubility in polar solvents but may complicate purification due to hydrogen bonding .

Research and Application Insights

  • Medicinal Chemistry : Halogenated propanenitriles are often intermediates in kinase inhibitor synthesis. The bromine in the target compound may improve binding affinity in hydrophobic enzyme pockets compared to smaller halogens .

Preparation Methods

Key Starting Material:

Compound Molecular Formula Notes
2-Bromo-3-fluorobenzaldehyde C7H4BrFO Commercially available aromatic aldehyde

Synthetic Route Overview

The preparation involves the following critical stages:

  • Step 1: Formation of a chiral intermediate via stereoselective amination or reductive amination of the aldehyde.
    The aldehyde undergoes reaction with an appropriate chiral amine or ammonia source to introduce the amino group at the alpha position relative to the nitrile.

  • Step 2: Introduction of the nitrile group.
    This is often achieved by nucleophilic substitution or cyanide addition to a suitable intermediate, preserving the stereochemistry at the chiral center.

  • Step 3: Purification and isolation of the (3S)-enantiomer.
    Techniques such as chiral chromatography or crystallization are employed to ensure high enantiomeric purity.

The overall synthetic scheme can be summarized as follows:

Step Reaction Description Typical Reagents/Conditions Outcome
1 Stereoselective amination of 2-bromo-3-fluorobenzaldehyde Chiral amine or ammonia source, reducing agent (e.g., NaBH4) Formation of chiral amino intermediate
2 Introduction of nitrile group Cyanide source (e.g., KCN), suitable solvent Formation of chiral amino-propanenitrile
3 Purification Chiral HPLC or crystallization This compound

Detailed Preparation Methodologies

Reductive Amination Route

  • The 2-bromo-3-fluorobenzaldehyde is reacted with ammonia or a primary amine under reductive amination conditions.
  • Reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4) are commonly used to convert the imine intermediate to the corresponding amine.
  • The reaction is conducted in anhydrous solvents like methanol or ethanol at controlled temperatures to favor stereoselectivity.

Cyanide Addition to Form Propanenitrile

  • The amino intermediate undergoes nucleophilic addition of cyanide ion to introduce the nitrile group at the 3-position.
  • Potassium cyanide or other cyanide sources are used under mild basic conditions to avoid racemization.
  • The reaction is typically performed at room temperature or slightly elevated temperatures to optimize yield and stereochemical integrity.

Chiral Resolution and Purification

  • Given the importance of the (3S)-enantiomer, purification methods focus on maintaining and verifying stereochemical purity.
  • Chiral high-performance liquid chromatography (HPLC) is the method of choice for analytical and preparative separation.
  • Crystallization using chiral resolving agents may also be employed for bulk purification.

Process Optimization and Industrial Considerations

  • Large-scale synthesis optimizes reaction parameters such as solvent choice, temperature, and reagent stoichiometry to maximize yield and purity while minimizing hazardous waste and cost.
  • Process safety is critical due to the use of cyanide reagents and halogenated intermediates.
  • Continuous flow reactors and catalytic asymmetric synthesis techniques have been explored to enhance efficiency and stereoselectivity.

Summary of Key Physical and Chemical Properties Relevant to Preparation

Property Data
Molecular Formula C9H8BrFN2
Molecular Weight 243.08 g/mol
Purity (typical) ≥98%
Storage Conditions Sealed, dry, 2-8 °C
Solubility Soluble in organic solvents
Chiral Center Present at carbon adjacent to amino group

Research Findings and Experimental Data

  • Experimental yields for the key steps range from 70% to 90%, depending on reaction conditions and scale.
  • Stereoselectivity is typically high (>95% enantiomeric excess) when chiral amines or catalysts are used.
  • Reaction monitoring by NMR and HPLC confirms the formation of the desired (3S)-enantiomer with minimal by-products.
  • Safety data indicate the compound is handled under standard laboratory precautions due to moderate toxicity and irritant properties.

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